molecular formula C12H11NO3 B1270936 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 23789-88-0

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1270936
CAS RN: 23789-88-0
M. Wt: 217.22 g/mol
InChI Key: ZSEJADLCFCHIGX-UHFFFAOYSA-N
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Description

“1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound . It is a derivative of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, which is known to be a novel HIV-1 integrase strand transfer inhibitor .


Synthesis Analysis

The synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, a related compound, has been reported from 4-Hydroxyquinoline-3-carboxylic acid ethyl ester . A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were designed, synthesized, and biologically evaluated in vitro .


Molecular Structure Analysis

The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy . The most potent analog, 14e, with low cellular cytotoxicity and high predicted blood-brain barrier permeability, could serve as a good structure for further modification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Pharmaceutical Research

“1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is often used in pharmaceutical research. It’s a key component in the development of new drugs and therapies .

HIV-1 Integrase Strand Transfer Inhibitor

This compound is a novel HIV-1 integrase strand transfer inhibitor . This means it can prevent the HIV-1 virus from integrating its genetic material into the host cell, which is a crucial step in the lifecycle of the virus .

Chemical Synthesis

“1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is used as an intermediate in the synthesis of other organic compounds . It’s a valuable tool in the field of organic chemistry .

Quality Control Testing

This compound is used in quality control testing in the food and beverage industry . It helps ensure that products meet certain standards and regulations .

Calibration Requirements

“1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is used in calibration requirements. It helps ensure the accuracy of measurements in various analytical applications .

Pharma Release Testing

This compound is used in pharma release testing . It helps ensure that pharmaceutical products are safe and effective before they are released to the market .

Pharma Method Development

“1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is used in the development of new methods for qualitative and quantitative analyses in the pharmaceutical industry .

Material Science Research

This compound is also used in material science research . It helps scientists understand the properties of new materials and how they can be used in various applications .

Future Directions

The future directions for this compound could involve the design and synthesis of its derivatives for biological evaluation. For instance, a small library of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were designed, synthesized, and biologically evaluated in vitro .

properties

IUPAC Name

1-ethyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-13-7-9(12(15)16)11(14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJADLCFCHIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364167
Record name 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

23789-88-0
Record name 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do different fungal species interact with and modify the structure of 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

A1: The research demonstrates distinct transformation patterns of 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid by different fungi. Streptomyces surinam catalyzes the formation of the corresponding methyl ester. In contrast, Penicillium adametzi facilitates hydroxylation at the 7-methyl substituent. This highlights the diverse enzymatic capabilities of these microbial species and their potential for generating novel derivatives. []

Q2: Does the presence of a methoxy substituent influence the microbial transformation of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives?

A2: Yes, the study reveals that the presence of a methoxy group can alter the microbial transformation outcome. While Penicillium adametzi hydroxylates 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the same fungus performs a phenol ether cleavage when presented with 1-Ethyl-8-methoxy-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This suggests that the enzyme's substrate specificity and the resulting transformation are influenced by the nature and position of substituents on the core structure. []

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